An In-depth Technical Guide to [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride (CAS Number: 944146-30-9)
An In-depth Technical Guide to [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride (CAS Number: 944146-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride (CAS No. 944146-30-9), a functionalized cyclopentylamine derivative of interest in medicinal chemistry and drug discovery. The guide covers its physicochemical properties, a detailed, plausible synthetic route with mechanistic insights, predicted spectroscopic data for characterization, and a discussion of its potential applications in the development of novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Introduction
Substituted cyclopentane scaffolds are prevalent motifs in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The rigid, three-dimensional nature of the cyclopentane ring offers a distinct advantage in drug design by enabling precise spatial orientation of functional groups for optimal interaction with biological targets. [1-(Methoxymethyl)cyclopentyl]amine hydrochloride belongs to the class of 1-substituted cyclopentylamines, which are recognized as valuable building blocks in medicinal chemistry. The presence of both a primary amine and a methoxymethyl group provides versatile handles for further chemical modification and exploration of structure-activity relationships (SAR). This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of [1-(Methoxymethyl)cyclopentyl]amine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 944146-30-9 | [2][3][4] |
| Molecular Formula | C₇H₁₆ClNO | [2][3][4] |
| Molecular Weight | 165.66 g/mol | [2] |
| Appearance | Solid (predicted) | [3] |
| Purity | >95% (typical) | [3] |
| LogP | 0.79 (predicted) | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis and Mechanistic Insights
Caption: Proposed synthetic workflow for [1-(Methoxymethyl)cyclopentyl]amine hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on analogous transformations found in the chemical literature.
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopentan-1-ol
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To a solution of cyclopentanone in anhydrous diethyl ether, cooled to 0 °C under an inert atmosphere, is added a solution of methylmagnesium bromide (1.05 equivalents) in diethyl ether dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 1-(hydroxymethyl)cyclopentan-1-ol.
Step 2: Synthesis of 1-(Methoxymethyl)cyclopentan-1-ol
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To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 1-(hydroxymethyl)cyclopentan-1-ol in anhydrous THF dropwise.
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The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 equivalents).
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The reaction is allowed to warm to room temperature and stirred for 16 hours.
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The reaction is carefully quenched with water and the product is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of 1-(Methoxymethyl)cyclopentan-1-carbonitrile
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The tertiary alcohol, 1-(methoxymethyl)cyclopentan-1-ol, is converted to the corresponding bromide by treatment with phosphorus tribromide in a suitable solvent like diethyl ether at low temperature.
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The resulting 1-(bromomethyl)cyclopentyl methyl ether is then reacted with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to yield 1-(methoxymethyl)cyclopentan-1-carbonitrile via nucleophilic substitution.
Step 4: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine
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To a suspension of lithium aluminum hydride (LAH) (1.5 equivalents) in anhydrous diethyl ether at 0 °C is added a solution of 1-(methoxymethyl)cyclopentan-1-carbonitrile in diethyl ether dropwise.
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The reaction mixture is then heated to reflux for 4 hours.
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After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of sodium hydroxide.
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The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate, filtered, and concentrated to give [1-(methoxymethyl)cyclopentyl]amine.
Step 5: Synthesis of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride
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The crude [1-(methoxymethyl)cyclopentyl]amine is dissolved in anhydrous diethyl ether.
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A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.
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The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield [1-(methoxymethyl)cyclopentyl]amine hydrochloride.
Spectroscopic Characterization (Predicted)
The following sections detail the predicted spectroscopic data for [1-(Methoxymethyl)cyclopentyl]amine hydrochloride, which are essential for its unambiguous identification and characterization.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₃⁺ | 8.0 - 9.0 | Broad singlet | 3H | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| -CH₂-O- | ~3.4 | Singlet | 2H | Deshielded by the adjacent oxygen atom. |
| -O-CH₃ | ~3.2 | Singlet | 3H | |
| Cyclopentyl-CH₂ | 1.5 - 1.9 | Multiplet | 8H | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Quaternary Cyclopentyl-C | 65 - 75 | Attached to the amine and methoxymethyl groups. |
| -CH₂-O- | 70 - 80 | |
| -O-CH₃ | 55 - 65 | |
| Cyclopentyl-CH₂ (adjacent to quaternary C) | 35 - 45 | |
| Cyclopentyl-CH₂ (beta to quaternary C) | 20 - 30 |
Infrared (IR) Spectroscopy
The IR spectrum of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride is expected to exhibit characteristic absorption bands for a primary amine salt.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Strong, Broad | Characteristic of a primary amine salt. |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong | |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium | Asymmetric and symmetric bending vibrations. |
| C-O Stretch (Ether) | 1150 - 1085 | Strong |
Mass Spectrometry (MS)
In mass spectrometry, the free base, [1-(Methoxymethyl)cyclopentyl]amine, would be observed. The predicted fragmentation pattern would involve the loss of the methoxymethyl group and fragmentation of the cyclopentyl ring.
Table 5: Predicted Mass Spectrometry Data (for the free base)
| m/z | Predicted Fragment |
| 143 | [M]⁺ (Molecular ion of the free base) |
| 112 | [M - OCH₃]⁺ |
| 98 | [M - CH₂OCH₃]⁺ |
| 84 | [Cyclopentyl-C-NH₂]⁺ |
Applications in Drug Development
Substituted cyclopentylamines are considered "privileged scaffolds" in drug discovery due to their ability to present substituents in a well-defined three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclopentyl core can improve the pharmacokinetic properties of a drug candidate, such as its metabolic stability and lipophilicity.
The primary amine in [1-(Methoxymethyl)cyclopentyl]amine hydrochloride serves as a key functional group for the introduction of various pharmacophores through amide bond formation, reductive amination, or other nitrogen-based coupling reactions. The methoxymethyl substituent can influence the compound's polarity and hydrogen bonding capacity, and may also serve as a metabolic soft spot or a point for further functionalization.
Potential therapeutic areas where this scaffold could be explored include, but are not limited to:
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Antiviral agents: Many nucleoside analogs with modified carbocyclic rings, including cyclopentane derivatives, have shown potent antiviral activity.
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Anticancer agents: The cyclopentane ring is a core component of several natural products with cytotoxic properties.
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Central Nervous System (CNS) agents: The rigid nature of the cyclopentane scaffold can be advantageous in designing ligands for CNS receptors and transporters. For instance, cyclopentylamine derivatives have been investigated as dual NK1 receptor antagonists and serotonin reuptake inhibitors for the treatment of depression.[5]
The workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Drug discovery workflow utilizing [1-(Methoxymethyl)cyclopentyl]amine hydrochloride.
Conclusion
[1-(Methoxymethyl)cyclopentyl]amine hydrochloride is a promising building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid in its characterization. The versatility of its functional groups, combined with the favorable properties of the cyclopentane scaffold, makes it a valuable tool for medicinal chemists and drug development professionals seeking to explore new chemical space and design next-generation therapeutics.
References
- Collins, J. L., Staveness, D., Sowden, M. J., & Stephenson, C. R. J. (2022). A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. Organic Letters, 24(24), 4344–4348.
- Guan, Y., Bissantz, C., Bergstrom, D. E., & Link, A. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Archiv der Pharmazie, 345(9), 677–686.
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ChemBK. [1-(methoxymethyl)cyclopentyl]amine hydrochloride. [Link]
- Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(5), 1385-1389.
- Romero, A. C., et al. (2014). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. Current Organic Chemistry, 18(6), 734-775.
Sources
- 1. researchgate.net [researchgate.net]
- 2. keyorganics.net [keyorganics.net]
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- 4. chembk.com [chembk.com]
- 5. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
![Chemical structure of [1-(Methoxymethyl)cyclopentyl]amine hydrochloride](https://www.chemspider.com/Images/944146-30-9.png)
